molecular formula C6H7N B14685395 Bicyclo[2.1.0]pentane-1-carbonitrile CAS No. 31357-71-8

Bicyclo[2.1.0]pentane-1-carbonitrile

Cat. No.: B14685395
CAS No.: 31357-71-8
M. Wt: 93.13 g/mol
InChI Key: WHGLFTRKCCWYES-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pentane-1-carbonitrile is an organic compound with the molecular formula C₆H₇N. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structural properties and has been the subject of various scientific studies due to its interesting chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.1.0]pentane-1-carbonitrile can be synthesized through several methods. One common approach involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, pyrolysis of N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane, and the addition of methylene to cyclobutene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Properties

IUPAC Name

bicyclo[2.1.0]pentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-4-6-2-1-5(6)3-6/h5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGLFTRKCCWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953398
Record name Bicyclo[2.1.0]pentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31357-71-8
Record name Bicyclo(2.1.0)pentane-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.1.0]pentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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